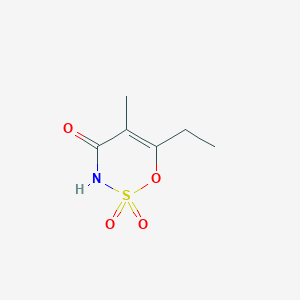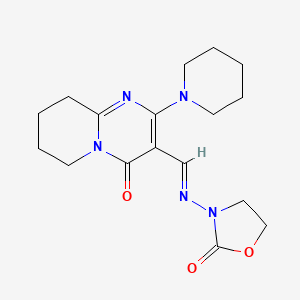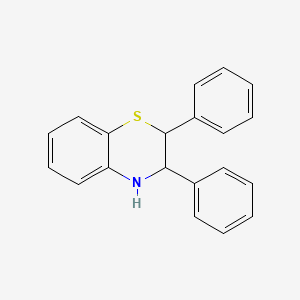
Methyl 5-methyl-1,2-oxazol-3-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-1,2-oxazol-3-yl carbonate is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1,2-oxazol-3-yl carbonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with phosgene to form the corresponding carbamate, which is then cyclized to yield the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-1,2-oxazol-3-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazolines .
Aplicaciones Científicas De Investigación
Methyl 5-methyl-1,2-oxazol-3-yl carbonate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-1,2-oxazol-3-yl carbonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific enzyme and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,3-oxazole: Similar in structure but lacks the carbonate group.
Methyl 2-oxazolyl carbonate: Similar but with different substitution patterns on the oxazole ring.
Oxaprozin: A nonsteroidal anti-inflammatory drug with an oxazole ring.
Uniqueness
Methyl 5-methyl-1,2-oxazol-3-yl carbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials .
Propiedades
Número CAS |
24827-58-5 |
|---|---|
Fórmula molecular |
C6H7NO4 |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
methyl (5-methyl-1,2-oxazol-3-yl) carbonate |
InChI |
InChI=1S/C6H7NO4/c1-4-3-5(7-11-4)10-6(8)9-2/h3H,1-2H3 |
Clave InChI |
BJEPVXPCSIZQDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



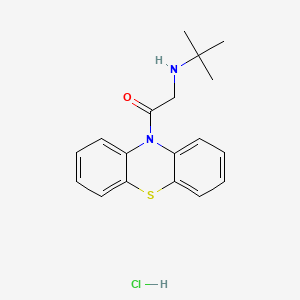

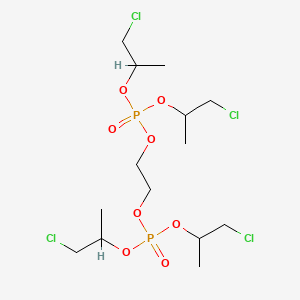
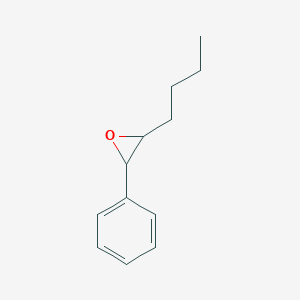
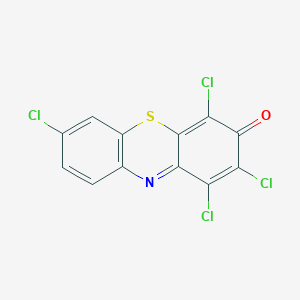


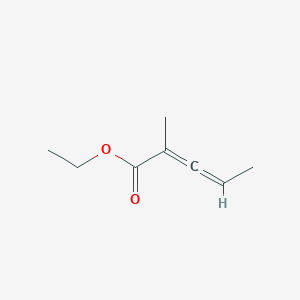
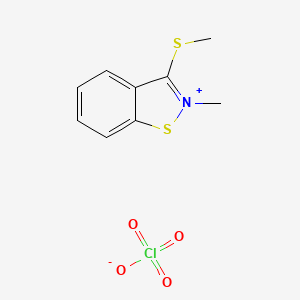
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
